molecular formula C8H8BrN3 B1203761 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 41945-37-3

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Número de catálogo: B1203761
Número CAS: 41945-37-3
Peso molecular: 226.07 g/mol
Clave InChI: WUPBXHOKESCXBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules .

Métodos De Preparación

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The synthesis of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves various methods that allow for the introduction of functional groups at different positions on the pyrazolo[1,5-a]pyrimidine scaffold. Recent studies have demonstrated efficient synthetic routes that enhance the structural diversity of this compound.

Key Synthetic Methods:

  • Microwave-Assisted Reactions : Utilizing microwave heating has been shown to facilitate rapid and efficient synthesis of derivatives with high yields (60–93%) .
  • Electrophilic Additions : The compound can react with bases like BunLi to generate carbanions, which can then participate in electrophilic addition reactions. This method opens up pathways for creating new pharmacologically active derivatives .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable scaffold in drug discovery.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess potent anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines and may act as a selective protein inhibitor . Notably, it has been linked to the development of drugs targeting specific kinases involved in cancer progression.

Enzymatic Inhibition

The compound has also shown promise as an enzymatic inhibitor. For instance, studies have revealed its potential to facilitate the translocation of certain enzymes to lysosomes, which is crucial for therapeutic effects in lysosomal storage disorders .

Material Science Applications

Beyond medicinal chemistry, this compound is gaining attention in material science due to its photophysical properties.

Photophysical Properties

The compound's ability to act as an emergent fluorophore makes it suitable for applications in fluorescence-based technologies. Its structural characteristics allow for the formation of crystals with notable conformational and supramolecular phenomena .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Focus Findings
Antitumor Activity Evaluation of anticancer potentialDemonstrated inhibition of cancer cell proliferation via selective kinase inhibition .
Enzymatic Activity Translocation facilitationIncreased levels of glucocerebrosidase in patient-derived fibroblasts without toxicity .
Material Science Photophysical propertiesExhibited strong fluorescence characteristics suitable for solid-state applications .

Mecanismo De Acción

Comparación Con Compuestos Similares

Actividad Biológica

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a pharmacological agent, particularly in the fields of oncology and infectious diseases. Its unique structure allows it to interact with various biological targets, leading to a range of biochemical effects.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrN3C_8H_8BrN_3, characterized by a bromine atom at the 3-position and two methyl groups at the 5 and 7 positions of the pyrazolo ring. The specific arrangement of these substituents influences its reactivity and biological activity.

Target Interactions

This compound has been shown to interact with various biological targets:

  • GABA Receptors : This compound may act as an agonist at GABA receptors, enhancing inhibitory neurotransmission in the central nervous system. This mechanism underlies its potential anxiolytic effects.
  • Enzyme Modulation : The compound modulates enzyme activities, influencing metabolic pathways and cellular signaling. It has been observed to affect enzymes involved in critical biochemical reactions, such as dihydroorotate dehydrogenase (DHODH) .

Biochemical Pathways

The interaction with GABA receptors indicates that this compound may play a role in the GABAergic pathway, which is essential for maintaining neuronal excitability and inhibiting excessive neuronal firing. Additionally, its ability to influence enzyme activities suggests it could impact various metabolic pathways linked to cell proliferation and survival.

Anticancer Potential

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In vitro studies have demonstrated that compounds within this class can inhibit tumor cell growth and induce apoptosis in various cancer cell lines. For instance, certain analogs have shown greater efficacy than established chemotherapeutic agents .

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against several bacterial strains and fungi, suggesting potential applications in treating infectious diseases.

Case Studies and Research Findings

Recent investigations into the biological activity of this compound include:

  • Inhibition of DHODH : A study demonstrated that this compound effectively inhibits DHODH, a target implicated in pyrimidine biosynthesis and essential for cell proliferation. The inhibition was confirmed through enzymatic assays and cell-based studies measuring viral replication and cellular growth .
  • Antioxidant Activity : Other research has explored its antioxidant properties, indicating that it may protect cells from oxidative stress by scavenging free radicals .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-oneC8H8BrN3OLacks a second methyl groupVaries; potential for different activity
4-Bromo-6-methylpyrazolo[1,5-a]pyrimidin-2(1H)-oneC8H8BrN3OBromine at a different positionDistinct pharmacological properties
3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-oneC8H8ClN3OChlorine substitution instead of bromineDifferent reactivity profiles

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of 5-amino-3-bromopyrazole derivatives with β-dicarbonyl compounds (e.g., acetylacetone) under basic conditions. Key steps include:

  • Cyclization : Use of bases like NaH or K₂CO₃ in solvents such as DMF or THF to facilitate ring closure .
  • Substitution control : Bromine at the 3-position enhances reactivity for further functionalization (e.g., Suzuki couplings) .
  • Yield optimization : Temperature (80–120°C) and stoichiometric ratios (1:1.2 for aminopyrazole:β-dicarbonyl) are critical. Purity is improved via recrystallization in ethanol or DMF .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Spectroscopic characterization :

  • ¹H/¹³C NMR : Distinct peaks for methyl groups (δ 2.3–2.6 ppm for CH₃; δ 20–25 ppm for C-CH₃) and bromine-induced deshielding at C3 (δ 150–160 ppm) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 255 (C₉H₁₀BrN₃) and fragmentation patterns confirm substituent positions .
    • X-ray crystallography : Resolves steric effects from methyl groups and planar pyrazolo-pyrimidine core .

Q. What are the key physicochemical properties influencing its reactivity and solubility?

  • LogP : ~2.8 (moderate lipophilicity due to bromine and methyl groups), favoring membrane permeability in biological assays .
  • Solubility : Poor in water (<0.1 mg/mL); requires DMSO or ethanol for in vitro studies.
  • Thermal stability : Decomposition above 250°C, confirmed by TGA .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved across studies?

  • Source analysis : Variability often stems from:

  • Substituent positional isomers : Methyl groups at C5 vs. C6 alter steric hindrance, affecting kinase binding .
  • Assay conditions : ATP concentration in kinase assays (e.g., IC₅₀ shifts with 1 mM vs. 10 μM ATP) .
    • Mitigation : Standardize SAR protocols using isogenic cell lines and control for metabolic stability (e.g., liver microsome assays) .

Q. What strategies optimize regioselective functionalization at the 3-bromo position for targeted drug design?

  • Cross-coupling reactions :

  • Suzuki-Miyaura : Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (80°C) for aryl/heteroaryl introductions .
  • Buchwald-Hartwig amination : t-BuXPhos/Pd₂(dba)₃ for amine coupling (yields >75%) .
    • Nucleophilic substitution : KOt-Bu in DMF with thiols or alkoxides for S-/O-linked derivatives .

Q. How does the methyl substitution pattern (5,7-dimethyl) impact binding to kinase ATP pockets?

  • Molecular docking : Methyl groups at C5 and C7 induce:

  • Hydrophobic interactions : With kinase hinge regions (e.g., EGFR T790M mutant) .
  • Steric clashes : In smaller pockets (e.g., CDK2), reducing affinity.
    • Experimental validation : Co-crystallography with EGFR kinase confirms methyl groups align with Leu788 and Met793 .

Q. What computational tools predict the metabolic stability of this compound derivatives?

  • In silico models :

  • CYP3A4/2D6 substrate prediction : SwissADME or ADMETLab 2.0 assess oxidation sites (e.g., methyl → carboxylic acid) .
  • Half-life estimation : QSPR models using molecular descriptors (e.g., topological polar surface area <80 Ų favors BBB penetration) .
    • Experimental correlation : Microsomal stability assays (human liver microsomes) validate predictions .

Q. Methodological Guidance

Q. Designing a SAR study for antitrypanosomal activity: What substituent modifications are prioritized?

  • Priority 1 : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance membrane targeting .
  • Priority 2 : Introduce polar groups (e.g., -OH, -NH₂) at C2 to improve solubility without disrupting pyrimidine π-stacking .
  • Control : Compare with non-methylated analogs to isolate steric effects .

Q. How to troubleshoot low yields in Pd-catalyzed cross-coupling reactions of this compound?

  • Catalyst screening : Switch from Pd(PPh₃)₄ to Xantphos/Pd(OAc)₂ for sterically hindered boronic acids .
  • Solvent optimization : Use toluene/EtOH (3:1) for better solubility of aryl boronate esters.
  • Additives : Include 1 eq. of LiCl to stabilize palladium intermediates .

Propiedades

IUPAC Name

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPBXHOKESCXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194704
Record name 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41945-37-3
Record name 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.0g (13.6 mmloes) 5,7-dimethyl pyrazolo[1,5-a]-pyrimidine [Y. Makisumi, Chem. Pharm. Bull. (Tokyo) 10, 612 (1962)] in CHCl3 (25 ml) was added N-bromosuccinimide (NBS) [2.42 g (13.6 mmloes)]. This mixture was heated on the steam bath for 10 minutes, and then allowed to cool to room temperature. The clear yellow solution was then added to an ice cold solution of potassium hydroxide (50 ml, 2N) with good stirring. The CHCl3 layer was dried over Na2SO4, then chromatographed on basic alumina. Evaporation on the CHCl3 eluant afforded a white solid which was further purified by recrystallization from petroleum ether (30°-60°) to give 1.7g (56%) of analytically pure product; mp 115°-6°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.